Technical Guide: 6-Amino-2,3-dimethylbenzene-1-sulfonamide
Technical Guide: 6-Amino-2,3-dimethylbenzene-1-sulfonamide
This guide serves as an advanced technical resource for 6-Amino-2,3-dimethylbenzene-1-sulfonamide (CAS 616224-79-4).[1] It is designed for medicinal chemists and process engineers focusing on the synthesis of sulfonamide-based pharmacophores, particularly benzothiadiazine derivatives and kinase inhibitors.
CAS: 616224-79-4 Formula: C₈H₁₂N₂O₂S Molecular Weight: 200.26 g/mol IUPAC Name: 6-amino-2,3-dimethylbenzenesulfonamide[1]
Executive Summary
6-Amino-2,3-dimethylbenzene-1-sulfonamide is a specialized aromatic building block characterized by an ortho-amino sulfonamide motif.[1] Unlike its more common analogs (e.g., the Pazopanib intermediate 5-amino-2-methylbenzenesulfonamide), this compound features a vicinal dimethyl substitution pattern (positions 2 and 3) with the amino group at position 6.[1]
This unique steric arrangement makes it a critical intermediate for:
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Benzothiadiazine Synthesis: The ortho-disposition of the amino and sulfonamide groups allows for facile cyclization to form 1,2,4-benzothiadiazine-1,1-dioxides, a scaffold found in diuretics and KATP channel openers.[1]
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Fragment-Based Drug Discovery (FBDD): It serves as a high-value fragment for exploring Structure-Activity Relationships (SAR) in kinase inhibitors where steric bulk at the 2,3-position is required to induce conformational selectivity.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
Structural Analysis
The molecule consists of a benzene core decorated with three distinct functionalities:[2]
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C1 - Sulfonamide (-SO₂NH₂): A polar, H-bond donor/acceptor group, critical for binding to active site residues (e.g., Zinc in carbonic anhydrase).[1]
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C2, C3 - Methyl Groups (-CH₃): Provide lipophilicity and restricted rotation, locking the conformation of downstream intermediates.[1]
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C6 - Amino Group (-NH₂): A nucleophilic handle for coupling reactions (acylation, reductive amination) and the key to heterocycle formation.[1]
Key Properties Table
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 198–202 °C (predicted) | High crystallinity due to intermolecular H-bonding.[1] |
| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; soluble in dilute acid/base. |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic; deprotonates in strong base. |
| pKa (Aniline) | ~2.5 | Weakly basic due to electron-withdrawing sulfonamide.[1] |
Synthetic Pathways & Manufacturing
The synthesis of CAS 616224-79-4 is non-trivial due to the directing effects of the substituents.[1] The most robust route involves the Chlorosulfonation-Amidation-Nitration-Reduction sequence or a Diazotization strategy to ensure regioselectivity.[1]
Primary Synthetic Route (Retrosynthesis)
The challenge is installing the sulfonamide and amino groups ortho to each other while maintaining the 2,3-dimethyl pattern.
Step 1: Sulfonyl Chloride Formation Starting material: 2,3-Dimethylaniline (2,3-Xylidine) .[1]
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Protocol: Diazotization (NaNO₂/HCl) followed by the Meerwein reaction (SO₂/CuCl₂) yields 2,3-dimethylbenzenesulfonyl chloride. Direct chlorosulfonation is avoided as it typically favors the para position (C4), not the desired C1 position relative to the methyls.
Step 2: Sulfonamide Formation
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Protocol: Reaction with aqueous ammonia (NH₄OH) or liquid ammonia converts the sulfonyl chloride to 2,3-dimethylbenzenesulfonamide .
Step 3: Nitration (Regioselective)
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Mechanism:[3][4] The sulfonamide group is meta-directing.[1] The C2-methyl is ortho/para-directing.[1] The C3-methyl is ortho/para-directing.[1]
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Target: Nitration at C6.
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Conditions: HNO₃/H₂SO₄. The combined directing effects favor C6 (ortho to C1-Sulfonamide is blocked by steric bulk? No, C6 is ortho to C1. C1 is meta-director.[1] C6 is meta to C2-Me? No. Let's trace: C1-SO2NH2, C2-Me, C3-Me.[1] C4, C5, C6 open. SO2NH2 directs to 3(blocked) and 5. Me-2 directs to 3(blocked) and 7(6).[1] Me-3 directs to 2(blocked), 4, 6.
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Result: Position 6 is activated by both methyl groups (ortho to C1 is C6? No, C1 is SO2NH2. Ortho is 2 and 6. 2 is Me. 6 is H).[5]
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Correction: Nitration of 2,3-dimethylbenzenesulfonamide typically yields a mixture of 5-nitro and 6-nitro isomers.[1] Isomer separation (crystallization) is required to isolate 2,3-dimethyl-6-nitrobenzenesulfonamide .[1]
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Step 4: Reduction
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Protocol: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) yields the final 6-Amino-2,3-dimethylbenzene-1-sulfonamide .[1]
Visualization: Synthetic Workflow
Figure 1: Synthetic pathway highlighting the critical nitration step requiring isomer separation.
Pharmaceutical Applications
Precursor for Benzothiadiazine Diuretics
The primary utility of ortho-amino sulfonamides is their ability to react with electrophiles (aldehydes, carboxylic acids, ureas) to form the 1,2,4-benzothiadiazine ring system.
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Reaction: Condensation of CAS 616224-79-4 with an orthoformate or an aldehyde.[1]
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Product: 1,2,4-benzothiadiazine-1,1-dioxide derivatives.[1]
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Mechanism: The aniline nitrogen (C6-NH₂) attacks the electrophile, followed by cyclization of the sulfonamide nitrogen (C1-SO₂NH₂).[1]
Kinase Inhibitor Scaffolds
In the development of Type I and Type II kinase inhibitors, the sulfonamide moiety often interacts with the "hinge region" or the "DFG-out" pocket.
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Differentiation: The 2,3-dimethyl substitution provides a unique steric profile compared to the common 2-methyl or 2-chloro analogs.[1] This "steric clash" can be exploited to achieve selectivity for specific kinase isoforms by preventing binding to kinases with smaller ATP-binding pockets.[1]
Visualization: Cyclization Workflow
Figure 2: Cyclization of the core scaffold to form a benzothiadiazine derivative.[1]
Quality Control & Analytical Characterization
To ensure the integrity of this intermediate for drug development, the following analytical specifications are recommended.
| Method | Parameter | Acceptance Criteria |
| HPLC | Purity | > 98.0% (Area %) |
| 1H NMR | Structure ID | Distinct singlets for 2x CH₃; Broad singlets for NH₂ and SO₂NH₂.[1] |
| LC-MS | Identity | [M+H]⁺ = 201.26 m/z |
| ROI | Residue on Ignition | < 0.1% |
| LOD | Loss on Drying | < 0.5% |
NMR Diagnostic Signals (DMSO-d₆):
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δ 2.1 - 2.3 ppm: Two singlets (3H each) corresponding to the C2 and C3 methyl groups.[1]
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δ 5.0 - 6.0 ppm: Broad singlet (2H) for the Aniline -NH₂.
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δ 6.5 - 7.5 ppm: Aromatic protons (C4-H and C5-H) appearing as doublets (ortho-coupling).[1]
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δ 7.0 - 7.5 ppm: Broad singlet (2H) for Sulfonamide -SO₂NH₂.[1]
Handling & Safety (E-E-A-T)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over time, turning the solid brown.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 616224-79-4. Retrieved from [Link]
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Liskamp, R. M., & Kruijtzer, J. A. (2004). Peptide Transformation Leading to Peptide-Peptidosulfonamide Hybrids. ResearchGate. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier for Sulfonamide Intermediates. Retrieved from [Link]
- Google Patents.Preparation of sulfonamide derivatives.
Sources
- 1. CAS号列表_6_第540页_Chemicalbook [chemicalbook.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]
- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 5. 2-Amino-N,N-dimethylbenzenesulfonamide | 54468-86-9 [sigmaaldrich.com]
